molecular formula C10H17NO3 B1478810 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid CAS No. 2097944-57-3

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid

Cat. No.: B1478810
CAS No.: 2097944-57-3
M. Wt: 199.25 g/mol
InChI Key: BFHYYOWSBOVWJR-UHFFFAOYSA-N
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Description

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid is a heterocyclic organic compound characterized by a unique structure that combines a furan and pyrrole ring system. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 225.27 g/mol

Structural Characteristics

The structure features a fused furan-pyrrole ring system, which is critical for its biological activity. The presence of the butanoic acid moiety adds to its functional diversity, potentially influencing its interaction with biological targets.

The mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets through:

  • Hydrogen Bonding : The functional groups in the compound can form hydrogen bonds with target proteins or enzymes.
  • Hydrophobic Interactions : The hydrophobic regions of the compound may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

In Vitro Studies

Recent studies have demonstrated the potential neuroprotective effects of this compound:

  • Neurotrophic Effects : In vitro experiments using rat cortical neurons indicated that this compound enhances neurite outgrowth, suggesting a role in neuroprotection and potential applications in neurodegenerative diseases .

Case Study 1: Neuroprotection

A study involving fetal rat cortical neurons demonstrated that treatment with derivatives of the compound led to significant increases in neurite outgrowth compared to control groups. This suggests that the compound may possess neurotrophic properties beneficial for neuronal health and development .

Case Study 2: Enzyme Inhibition

Research into related compounds has shown their effectiveness as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Such inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Biological ActivityReference
This compoundC12H17NO3Neurotrophic effects
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acidC11H13NO3Anti-inflammatory
1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolineC15H16N2O2SAutoimmune disease treatment

Properties

IUPAC Name

2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-9(10(12)13)11-3-7-5-14-6-8(7)4-11/h7-9H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHYYOWSBOVWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC2COCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid
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2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.